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molecular formula C7H7ClN2O2 B081961 5-Chloro-2-methyl-4-nitroaniline CAS No. 13852-51-2

5-Chloro-2-methyl-4-nitroaniline

Cat. No. B081961
M. Wt: 186.59 g/mol
InChI Key: OKOSGBYZOWWAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560467B2

Procedure details

5-Chloro-2-methyl-4-nitroaniline (1.0 g, 5.3 mmol, 1.0 equiv) was dissolved in AcOH (46 mL) and cooled to 15° C. NaNO2 (0.37 g, 5.3 mmol, 1.0 equiv) was dissolved In H2O (1 mL) and added all at once via pipet. The reaction was warmed to room temperature and stirred for 28 hours. The reaction mixture was concentrated en vacuo to provide an orange solid, which was azeotroped several times with hexanes. The solid was dissolved in EtOH (12 mL) and added to a solution of SnCl2 (3.4 g, 18 mmol, 3.4 equiv) in 6N HCl (12 mL) The reaction mixture was heated to 60° C. for two hours, then cooled to room temperature and basified with 50% NaOH. The resulting precipitate was removed by filtration and washed with EtOAc. The filtrate was transferred to a separatory funnel and the phases were separated. The aqueous phase was extracted with EtOAc, and the combined organic phases were dried over Na2SO4. The solution was filtered, and the filtrate was concentrated in vacuo. The resulting residue was purified by flash chromatography (25% EtOAc/CH2Cl2) to afford 170 mg (19%) of the title compound as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
19%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:10]([O-])=O)=[CH:4][C:5]([CH3:9])=[C:6]([CH:8]=1)[NH2:7].[N:13]([O-])=O.[Na+].Cl[Sn]Cl.[OH-].[Na+]>CC(O)=O.O.Cl>[Cl:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:9]=[N:13][NH:7]2)=[CH:4][C:3]=1[NH2:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=CC(=C(N)C1)C)[N+](=O)[O-]
Name
Quantity
46 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.37 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
12 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added all at once via pipet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
to provide an orange solid, which
CUSTOM
Type
CUSTOM
Details
was azeotroped several times with hexanes
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in EtOH (12 mL)
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (25% EtOAc/CH2Cl2)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
ClC1=C(C=C2C=NNC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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